LC-MS Ionization vs. L-Ornithine
In a direct head-to-head LC-MS comparison, the ionization efficiency of L-ornithine was markedly lower than that of N-acetylornithine. Despite similar on-column amounts (1.8 µmol N-acetylornithine vs. 1.6 µmol ornithine), the extracted ion signal (m/z 175 for N-acetylornithine) was substantially more intense than the corresponding ornithine signal (m/z 133), indicating far superior detection sensitivity for the acetylated form [1]. This difference is experimentally meaningful: researchers using N-acetylornithine as an analytical standard or tracer in arginine-pathway flux studies achieve lower limits of detection and more robust quantification than with ornithine.
| Evidence Dimension | LC-MS ionization efficiency (positive mode) |
|---|---|
| Target Compound Data | N-Acetylornithine: 1.8 µmol loaded; m/z 175 signal intensity substantially higher |
| Comparator Or Baseline | L-Ornithine: 1.6 µmol loaded; m/z 133 signal intensity markedly lower |
| Quantified Difference | Ornithine ionization efficiency qualitatively 'markedly lower' despite similar molar loading (~1.1:1 ratio in loading vs. large signal disparity) |
| Conditions | LC-MS (positive ionization mode); X. campestris AOTCase and human OTCase arsenolysis reaction products |
Why This Matters
For procurement, N-acetylornithine is the superior choice for LC-MS-based metabolomics and arginine-pathway flux analysis because it yields higher signal-to-noise at equivalent concentrations, enabling detection of lower-abundance pathway intermediates.
- [1] Shi D, et al. Acetylornithine Transcarbamylase: a Novel Enzyme in Arginine Biosynthesis. J Bacteriol. 2006;188(8):2974–2982. FIG. 6. View Source
